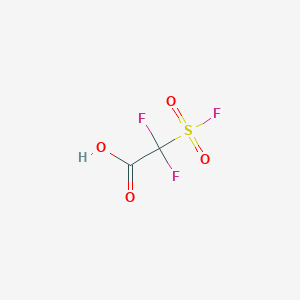

2,2-Difluoro-2-(fluorosulfonyl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-fluorosulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDQUABHDFWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)S(=O)(=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372104 | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-59-5 | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid (CAS 1717-59-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2,2-Difluoro-2-(fluorosulfonyl)acetic acid, identified by CAS number 1717-59-5, is a highly functionalized organofluorine compound.[1] Its structure, featuring a carboxylic acid, two fluorine atoms, and a fluorosulfonyl group, imparts unique chemical reactivity that makes it a valuable reagent and building block in modern organic synthesis.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols for its use in drug discovery and development.

The primary utility of this compound lies in its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[3] This allows for the efficient introduction of the difluoromethylene (-CF₂-) group into organic molecules, a structural motif of significant interest in medicinal chemistry. The incorporation of fluorine can profoundly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1]

This document serves as a detailed resource for chemists and researchers, providing structured data, step-by-step experimental procedures, and visual workflows to facilitate the safe and effective use of this compound in the laboratory.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1717-59-5 | [1] |

| Molecular Formula | C₂HF₃O₄S | [1] |

| Molecular Weight | 178.09 g/mol | [1] |

| Synonyms | (Fluorosulfonyl)difluoroacetic acid | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.723 g/mL at 25 °C | [2] |

| Boiling Point | 153 °C | [2] |

| Refractive Index | n20/D 1.36 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Vapor Pressure | 0.158 mmHg at 25 °C | [2] |

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques. The following data has been reported:

| Spectroscopy Type | Data Source | Details |

| ATR-IR | Aldrich | Available via PubChem CID 2737516.[3] |

| GC-MS | UY-2018-518-0 | Available via PubChem CID 2737516.[3] |

Note: Detailed spectra can be accessed through the provided PubChem Compound ID.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the reaction of tetrafluoroethylene (TFE) and sulfur trioxide (SO₃). The resulting intermediate, tetrafluoroethane-β-sultone, is then isomerized to an acyl fluoride, which can be subsequently hydrolyzed to yield the final carboxylic acid product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tetrafluoroethane-β-sultone [4]

-

In a 0.8 L stainless steel reactor equipped with a magnetic stirrer, manometer, and reflux condenser, distill 200 g of sulfur trioxide (SO₃) from 65% oleum.

-

Seal the reactor and heat to 40-42 °C.

-

Introduce tetrafluoroethylene (TFE) gas from a cylinder, maintaining the reactor pressure at 0.3 ± 0.1 MPa and the temperature at 45-48 °C.

-

After charging 275 g of TFE (a 5% excess), continue stirring the reaction mixture for 6-8 hours to ensure complete consumption of SO₃.

-

Vent the excess TFE to complete the synthesis of the sultone intermediate.

Step 2: Isomerization to Difluoro(fluorosulfonyl)acetyl fluoride [4]

-

Cool the reactor containing the crude tetrafluoroethane-β-sultone to 0-2 °C.

-

Introduce 20 mL of gaseous trimethylamine into the reactor with agitation.

-

Heat the mixture to 40 °C and maintain this temperature for 3 hours.

-

Distill the resulting product to obtain pure difluoro(fluorosulfonyl)acetyl fluoride (CAS 677-67-8).

Step 3: Hydrolysis to this compound Standard hydrolysis of the resulting acyl fluoride (a vigorous reaction with water) yields the target compound, this compound. This step should be performed with caution in a suitable solvent.

Synthesis Workflow Diagram

Key Applications in Organic Synthesis

The primary application of this compound is as a robust source of difluorocarbene for the synthesis of gem-difluorinated compounds. This is particularly relevant in the development of pharmaceuticals and agrochemicals.[5] The two most prominent applications are difluorocyclopropanation of alkenes and difluoromethylation of heteroatoms like oxygen.[6][7]

Experimental Protocol: Difluorocyclopropanation of Alkenes

This protocol describes the generation of difluorocarbene from the trimethylsilyl ester of the title acid and its subsequent reaction with an alkene to form a difluorocyclopropane. The initial esterification is a necessary activation step.

Protocol: Synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate[8]

Step 1: Preparation of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate

-

Oven-dry all glassware. In a 1-L three-necked, round-bottomed flask, charge 150 g (0.84 mol) of this compound.

-

While cooling the flask in an ice bath and maintaining a slow N₂ flow, add 363 g (3.2 mol) of chlorotrimethylsilane dropwise with stirring over 2 hours.

-

Allow the mixture to warm to room temperature and stir for 24 hours with N₂ bubbling.

-

Distill the product mixture to yield trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (bp 52°C at 15 mmHg). Yield: 175 g (83%).

Step 2: Difluorocyclopropanation

-

Fit a 500-mL, three-necked, round-bottomed flask with a magnetic stirrer, condenser, and addition funnel.

-

Charge the flask with 200 mL of toluene, 0.4 g of sodium fluoride, and 20 g (0.156 mol) of n-butyl acrylate.

-

Heat the solution to reflux with stirring for 1 hour.

-

Add 62.5 g (0.31 mol) of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate dropwise.

-

Continue heating for 8 hours.

-

Cool the mixture and filter through a Celite pad.

-

Remove toluene by simple distillation and distill the residue under reduced pressure to obtain n-butyl 2,2-difluorocyclopropanecarboxylate (bp 99-101°C at 58 mmHg). Yield: 15.4 g (55%).

Difluorocyclopropanation Workflow Diagram```dot

Safety and Handling Information

This compound is a hazardous chemical and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Statement | GHS Code | Classification |

| Fatal if swallowed | H300 | Acute Toxicity, Oral (Category 1/2) |

| Fatal in contact with skin | H310 | Acute Toxicity, Dermal (Category 1/2) |

| Causes severe skin burns and eye damage | H314 | Skin Corrosion (Category 1A) |

Recommended PPE: Eyeshields, faceshield, chemical-resistant gloves, protective suit, type P3 (EN 143) respirator cartridges. Storage: Store at room temperature in a tightly sealed container under an inert atmosphere. It is moisture-sensitive. [8]Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. chemimpex.com [chemimpex.com]

- 6. innospk.com [innospk.com]

- 7. CAS#:677-67-8 | 2-(FLUOROSULFONYL)DIFLUOROACETYL FLUORIDE | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Preparation of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSDA), a valuable reagent and building block in medicinal chemistry and drug development. This document details the synthetic pathway from common starting materials, including experimental protocols and quantitative data.

Introduction

This compound, also known by its chemical formula FSO₂CF₂COOH and CAS number 1717-59-5, is a highly functionalized organofluorine compound.[1] Its unique electronic properties, stemming from the presence of two fluorine atoms and a fluorosulfonyl group on the alpha-carbon, make it a valuable precursor for the generation of difluorocarbene, a key intermediate in the synthesis of gem-difluorocyclopropanes and other difluoromethylated compounds.[2] These structural motifs are of significant interest in the pharmaceutical and agrochemical industries due to their ability to modulate the biological activity, metabolic stability, and physicochemical properties of molecules.[3]

This guide focuses on the primary synthetic route to this compound, which proceeds through the formation of its acyl fluoride precursor, difluoro(fluorosulfonyl)acetyl fluoride.

Synthetic Pathway

The most common and industrially relevant synthesis of this compound involves a two-step process:

-

Synthesis of Difluoro(fluorosulfonyl)acetyl fluoride: This key intermediate is prepared from the reaction of tetrafluoroethylene (TFE) with sulfur trioxide (SO₃) to form tetrafluoroethane-β-sultone, which is subsequently isomerized to the desired acyl fluoride.

-

Hydrolysis of Difluoro(fluorosulfonyl)acetyl fluoride: The acyl fluoride is then hydrolyzed to yield the final product, this compound.

The overall synthetic scheme is depicted below:

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of Difluoro(fluorosulfonyl)acetyl fluoride (FSO₂CF₂C(O)F)

This procedure is adapted from the improved preparation method described in "Fluorine Notes".

Step 1: Preparation of Tetrafluoroethane-β-sultone

This reaction involves the cycloaddition of tetrafluoroethylene and sulfur trioxide.

-

Materials:

-

Sulfur trioxide (SO₃), freshly distilled

-

Tetrafluoroethylene (TFE)

-

-

Procedure:

-

A suitable pressure reactor is charged with freshly distilled sulfur trioxide.

-

The reactor is heated to 40-42°C.

-

Tetrafluoroethylene is supplied from a cylinder, maintaining the reactor pressure at 0.3 ± 0.1 MPa and the temperature at 45-48°C.

-

After the required amount of TFE is charged, the reaction mixture is stirred for an additional 6-8 hours to ensure complete consumption of SO₃.

-

The resulting product is tetrafluoroethane-β-sultone. The yield is typically high, in the range of 98.2-99.1%.

-

Step 2: Isomerization of Tetrafluoroethane-β-sultone to Difluoro(fluorosulfonyl)acetyl fluoride

This step utilizes a catalyst to rearrange the sultone intermediate into the acyl fluoride.

-

Materials:

-

Tetrafluoroethane-β-sultone

-

Trimethylamine (gaseous) or Triethylamine (TEA) as a catalyst

-

-

Procedure:

-

The reactor containing the crude tetrafluoroethane-β-sultone is cooled to 0-2°C.

-

Gaseous trimethylamine is supplied to the reactor with agitation.

-

The mixture is then heated to 40°C and maintained at this temperature for 3 hours.

-

The difluoro(fluorosulfonyl)acetyl fluoride is then isolated by distillation. The yield with trimethylamine as a catalyst is reported to be as high as 99.6%.

-

| Parameter | Value | Reference |

| Sultone Synthesis | ||

| Reaction Temperature | 45-48°C | |

| TFE Pressure | 0.25-0.3 MPa | |

| Reaction Time | Dependent on TFE addition rate, then 6-8 h stirring | |

| Typical Yield | 98.2-99.1% | |

| Isomerization | ||

| Catalyst | Trimethylamine or Triethylamine | |

| Reaction Temperature | 40°C | |

| Reaction Time | 3 hours | |

| Typical Yield | up to 99.6% |

Table 1: Quantitative data for the synthesis of Difluoro(fluorosulfonyl)acetyl fluoride.

Hydrolysis of Difluoro(fluorosulfonyl)acetyl fluoride to this compound

The hydrolysis of acyl fluorides to their corresponding carboxylic acids is a well-established transformation. While a specific detailed protocol for FSO₂CF₂C(O)F hydrolysis was not found in the initial search, a general procedure can be reliably employed. Acyl fluorides react with water to form the carboxylic acid and hydrogen fluoride.

-

Materials:

-

Difluoro(fluorosulfonyl)acetyl fluoride

-

Water (H₂O)

-

-

General Procedure:

-

In a fume hood, difluoro(fluorosulfonyl)acetyl fluoride is cautiously added to a stirred excess of water at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

-

The reaction mixture is stirred until the hydrolysis is complete, which can be monitored by techniques such as ¹⁹F NMR spectroscopy.

-

The resulting aqueous solution contains this compound and hydrogen fluoride.

-

The product can be isolated by distillation under reduced pressure to remove water and hydrogen fluoride. Further purification may be achieved by fractional distillation.

-

Note: This is a generalized procedure. The specific conditions (temperature, reaction time, and purification method) may need to be optimized for this particular substrate. The reaction should be performed with appropriate safety precautions due to the corrosive nature of the reactants and products.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂HF₃O₄S | |

| Molecular Weight | 178.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 153 °C (lit.) | |

| Density | 1.723 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.36 (lit.) |

Table 2: Physicochemical properties of this compound.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of chemical transformations, starting from basic building blocks and proceeding to the final, highly functionalized product.

Figure 2: Logical workflow of the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that leverages the reactivity of tetrafluoroethylene and sulfur trioxide to construct a key acyl fluoride intermediate. Subsequent hydrolysis provides the target carboxylic acid. This technical guide has outlined the primary synthetic route, providing detailed experimental protocols and key quantitative data to aid researchers and professionals in the preparation of this important fluorinated building block. The unique properties of this compound will continue to make it a valuable tool in the development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, a versatile fluorinated reagent crucial in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document details the compound's molecular structure, physicochemical properties, and key experimental protocols for its application, particularly as a precursor to difluorocarbene.

Core Compound Properties

This compound, identified by its CAS number 1717-59-5, is a colorless liquid that serves as a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its chemical reactivity is largely defined by the presence of highly electronegative fluorine atoms and the fluorosulfonyl group, which together impart unique stability and reactivity to the molecule.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂HF₃O₄S | [1][4] |

| Molecular Weight | 178.09 g/mol | [4][5][6] |

| CAS Number | 1717-59-5 | [1] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.723 g/mL at 25 °C | [1][4] |

| Boiling Point | 153 °C | [1][4] |

| Refractive Index | n20/D 1.36 | [1][4] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| SMILES | O=C(O)C(F)(F)S(=O)(=O)F | [6] |

| InChI Key | VYDQUABHDFWIIX-UHFFFAOYSA-N | [4][6] |

Molecular Structure

The structure of this compound features a central carbon atom bonded to a carboxylic acid group, a fluorosulfonyl group, and two fluorine atoms. This arrangement is key to its utility as a difluorocarbene precursor.

Caption: 2D structure of this compound.

Experimental Protocols and Applications

This compound is primarily used as a robust source of difluorocarbene (:CF₂). This highly reactive intermediate is generated from derivatives of the acid, such as its trimethylsilyl or methyl esters, and is employed in various synthetic transformations, including difluorocyclopropanation and difluoromethylation reactions.[1][3][4]

Synthesis of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA)

This protocol details the conversion of the parent acid to its trimethylsilyl ester, a key reagent for difluorocarbene generation.

Materials:

-

This compound

-

Chlorotrimethylsilane (TMSCl)

-

Round-bottomed flask with magnetic stirrer, addition funnel, and nitrogen inlet/outlet

Procedure:

-

Charge a round-bottomed flask with this compound (1.0 eq).[1]

-

Under a slow nitrogen flow and with cooling in an ice bath, add chlorotrimethylsilane (approx. 3.8 eq) dropwise with stirring over a 2-hour period.[1]

-

After the addition is complete, allow the mixture to warm to room temperature.[1]

-

Continue stirring with nitrogen bubbling for 24 hours.[1]

-

The resulting product, trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), can be purified by distillation (bp 52°C at 15 mmHg) to yield the final product (approx. 83% yield).[1]

Generation of Difluorocarbene and Difluorocyclopropanation of Alkenes

TFDA and its methyl ester analog (MDFA) are excellent reagents for generating difluorocarbene, which can then be trapped by alkenes to form difluorocyclopropanes.[5][7] The following is a general procedure for this transformation.

Materials:

-

Alkene substrate

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) or Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)

-

Potassium iodide (KI)

-

Trimethylsilyl chloride (TMSCl) or Hexamethyldisiloxane (HMDSO) as a fluoride trap

-

Three-necked, round-bottomed flask with reflux condenser and magnetic stirrer

-

Nitrogen atmosphere

Procedure:

-

Flame-dry a three-necked, round-bottomed flask under a nitrogen atmosphere.[5]

-

Add oven-dried potassium iodide (approx. 2.25 eq) to the flask and allow it to cool to room temperature under nitrogen.[5]

-

Add the alkene substrate (1.0 eq).[5]

-

Heat the mixture to 115-120 °C in an oil bath.[5]

-

At this temperature, add trimethylsilyl chloride (2.0 eq) via syringe, followed by the addition of MDFA (2.0 eq).[5]

-

Stir the reaction mixture at 115-120 °C for 2-3 days, monitoring the consumption of the starting material.[5]

-

Upon completion, cool the mixture, dilute with diethyl ether, and wash with water. The organic layers are combined, dried, and concentrated. The crude product can be purified by column chromatography to yield the desired gem-difluorocyclopropane.[5]

Reaction Pathway: Difluorocarbene Generation and Cyclopropanation

The utility of this compound derivatives lies in their ability to generate difluorocarbene under thermal conditions. The silyl or methyl group acts as a trap for the fluoride ion, facilitating the decomposition pathway.

Caption: Generation of difluorocarbene and subsequent cyclopropanation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(Fluorosulfonyl)difluoroacetic acid | 1717-59-5 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate(680-15-9) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

stability and storage conditions for 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

An In-depth Technical Guide on the Stability and Storage of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1717-59-5) is a versatile fluorinated compound utilized in various organic syntheses, particularly as a precursor for difluorocarbenes and in the preparation of pharmaceutical and agrochemical intermediates.[1] Its unique chemical properties, imparted by the presence of highly electronegative fluorine atoms, contribute to its reactivity and utility in creating novel molecules.[2] This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound to ensure its safe handling and maintain its chemical integrity.

Chemical Stability

This compound is a stable compound under recommended storage and handling conditions.[3] However, it is sensitive to certain environmental factors and incompatible with specific substances, which can lead to its degradation.

General Stability

The compound is generally stable under normal temperatures and pressures.[3] Its high flash point of 110°C (230°F) suggests a degree of stability at elevated temperatures, though prolonged exposure to heat should be avoided.[2]

Conditions to Avoid

To maintain the stability of this compound, the following conditions should be avoided:

-

Moisture: The compound is moisture-sensitive.[4][5] Exposure to water can lead to hydrolysis, though specific reaction pathways are not detailed in the provided literature.

-

Heat: As a heat-sensitive substance, it should be protected from high temperatures to prevent thermal decomposition.[5]

-

Dust Generation: For solid forms of the compound, creating dust should be avoided as this can increase the risk of inhalation and reaction.[3]

-

Sources of Ignition: Keep the compound away from open flames, sparks, and other potential ignition sources.[3]

Incompatible Materials

Contact with strong oxidizing agents should be avoided, as this can lead to vigorous and potentially hazardous reactions.[3] Additionally, some sources indicate incompatibility with bases.[6]

Hazardous Decomposition Products

In the event of a fire or thermal decomposition, this compound can break down into hazardous substances, including:

These decomposition products are irritating and highly toxic, necessitating appropriate safety measures during a fire.[3]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and safety of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Source(s) |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. Some suppliers specify refrigerated conditions of 0-10°C. | [3][4][5] |

| Atmosphere | Store under an inert gas.[4][5] This is particularly important due to its moisture sensitivity. | [4][5] |

| Container | Keep in a tightly closed container.[3][4] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4] | [3][4] |

| Ventilation | Store in a well-ventilated area.[3][4][8] | [3][4][8] |

| Security | Store locked up.[3][8] | [3][8] |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available in the reviewed literature. Stability information provided by chemical suppliers is typically derived from internal standardized testing procedures that are not commonly disclosed in Safety Data Sheets (SDS).

For researchers needing to perform their own stability studies, a general approach would involve:

-

Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under the recommended conditions and monitoring its purity and physical properties over an extended period.

-

Analytical Method: Utilizing a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

Caption: Workflow for safe handling and storage.

Summary of Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂HF₃O₄S | [2][4][9] |

| Molecular Weight | 178.09 g/mol | [2][4][9] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 153 °C | [2][3] |

| Density | 1.723 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.36 | [2][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Vapor Pressure | 0.158 mmHg at 25 °C | [2] |

Conclusion

While this compound is stable under recommended conditions, its sensitivity to moisture and heat, along with its incompatibility with strong oxidizing agents, necessitates careful handling and storage. Adherence to the guidelines outlined in this document, particularly storing the compound in a cool, dry, well-ventilated area under an inert atmosphere, is essential for preserving its chemical integrity and ensuring the safety of laboratory personnel. The provided workflow and data tables serve as a quick reference for researchers, scientists, and drug development professionals working with this important chemical reagent.

References

- 1. 2-(Fluorosulfonyl)difluoroacetic acid | 1717-59-5 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. aksci.com [aksci.com]

- 4. 2-(Fluorosulfonyl)difluoroacetic acid - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 1717-59-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. This compound | C2HF3O4S | CID 2737516 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and disposal of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. It also details its applications in chemical synthesis, including experimental protocols relevant to research and drug development.

Safety Data Sheet (SDS) Summary

This compound (CAS No: 1717-59-5) is a highly corrosive and toxic compound that requires stringent safety measures.[1][2] The following tables summarize its key safety and physical data.

Table 1: Hazard Identification and Classification

| Hazard Class | GHS Classification | Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity (Oral) | Category 1 or 2 | 💀 | Danger | H300: Fatal if swallowed.[2] |

| Acute Toxicity (Dermal) | Category 1 | 💀 | Danger | H310: Fatal in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 1A | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage. |

Source: Aggregated GHS information from multiple suppliers.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂HF₃O₄S |

| Molecular Weight | 178.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.723 g/mL at 25 °C |

| Boiling Point | 153 °C |

| Flash Point | 110 °C (230 °F) - closed cup |

| Refractive Index | n20/D 1.36 |

| Solubility | Soluble in water.[3] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its high toxicity and corrosivity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated fume hood with a tested and certified face velocity.

-

Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., Viton®, butyl rubber). Double gloving is recommended.

-

Wear a chemically resistant apron or lab coat.

-

Ensure complete skin coverage; no exposed skin.

-

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases. A full-facepiece respirator provides a higher level of protection.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.[4]

-

Keep containers tightly closed when not in use.[4]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

First Aid Measures

Immediate medical attention is critical in case of exposure.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[4]

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a poison center or doctor.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a poison center or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

Experimental Protocols and Synthetic Applications

This compound is a valuable reagent in organic synthesis, primarily as a precursor for generating difluorocarbene and for the introduction of the difluoromethyl group into molecules.[1][2][5]

Preparation of Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate (A Difluorocarbene Reagent)

This protocol describes the synthesis of a highly efficient difluorocarbene reagent from this compound.

Experimental Workflow: Synthesis of Trimethylsilyl 2-Fluorosulfonyl-2,2-difluoroacetate

Caption: Synthesis of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate.

Other Key Applications in Drug Development and Research

-

Preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs: This class of compounds has shown potential as dual inhibitors of cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are important targets in the development of anti-inflammatory drugs.[6]

-

Difluoromethylation of phenolic hydroxyl groups: The introduction of a difluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability and bioavailability.[2]

-

Regio- and stereoselective free radical fluoroalkylation: This chemical is a precursor to reagents used in the fluoroalkylation of terminal alkenes and alkynes, a key transformation in the synthesis of complex fluorinated molecules.

Logical Relationship: From Starting Material to Potential Therapeutic Application

Caption: Synthetic utility in drug discovery.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Fluorosulfonyl)difluoroacetic acid | 1717-59-5 [chemicalbook.com]

- 3. Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate 120801-75-4 [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. innospk.com [innospk.com]

- 6. Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-2-(fluorosulfonyl)acetic acid, a colorless liquid with the chemical formula FSO₂CF₂COOH, is a versatile reagent in organic synthesis, particularly valued for its role in introducing difluoromethyl and difluorocarbene moieties into molecules.[1][2] Its unique chemical properties, stemming from the presence of both a carboxylic acid and a fluorosulfonyl group, make it a valuable tool in the development of pharmaceuticals and other specialty chemicals.[1][2] Understanding its solubility in various organic solvents is crucial for its effective handling, application in chemical reactions, and for the purification of resulting products. This technical guide provides a summary of the available solubility data for this compound and outlines a general experimental protocol for solubility determination.

Data Presentation: Qualitative Solubility

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility of the compound in several common organic solvents based on available information.

| Solvent | CAS Number | Qualitative Solubility |

| Water | 7732-18-5 | Soluble[1] |

| Chloroform | 67-66-3 | Soluble[1] |

| Ethanol | 64-17-5 | Soluble |

| Acetone | 67-64-1 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |

Experimental Protocols: A General Approach for Solubility Determination

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute is crucial to ensure that the solution reaches saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required for equilibrium may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up any solid particles, the use of a syringe fitted with a chemically resistant filter is recommended.

-

Immediately dilute the collected sample with a known volume of the solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound. The choice of analytical technique will depend on the properties of the solute and solvent.

-

Given the acidic nature of the compound, a simple acid-base titration could be a viable method in a suitable solvent system.

-

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a corrosive and toxic compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Mandatory Visualization: Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound like this compound.

Caption: A generalized workflow for determining the solubility of a chemical compound.

References

Spectroscopic and Structural Elucidation of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive and versatile fluorinated compound, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (CAS No. 1717-59-5). Due to its utility as a building block in the synthesis of complex fluorinated molecules, a thorough understanding of its structural and spectroscopic properties is paramount for its effective application in research and development. This document summarizes available and predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), outlines detailed experimental protocols for its characterization, and presents a logical workflow for the analysis of such fluorinated compounds.

Spectroscopic Data

The unique structural features of this compound, particularly the presence of highly electronegative fluorine atoms on the alpha-carbon and the fluorosulfonyl group, give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Notes |

| ¹H | ~10-13 | Broad Singlet | - | The chemical shift of the carboxylic acid proton is highly variable and dependent on solvent, concentration, and temperature. |

| ¹³C | ~165-170 | Triplet | ~30-40 Hz (¹JCF) | The carbonyl carbon will be split by the two adjacent fluorine atoms. |

| ~115-120 | Triplet of Triplets | ~290-310 Hz (¹JCF), ~30-40 Hz (³JSF) | The α-carbon will show a large one-bond coupling to the directly attached fluorine atoms and a smaller three-bond coupling to the fluorine of the sulfonyl fluoride group. | |

| ¹⁹F | ~-60 to -70 (CF₂) | Triplet | ~10-15 Hz (³JFF) | The two equivalent fluorine atoms on the α-carbon will be split by the fluorine atom of the sulfonyl fluoride group. |

| ~+40 to +50 (SO₂F) | Triplet | ~10-15 Hz (³JFF) | The fluorine atom of the sulfonyl fluoride group will be split by the two fluorine atoms on the α-carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The spectrum for this compound is characterized by strong absorptions corresponding to the O-H, C=O, C-F, and S=O stretching vibrations.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1750 | Strong | C=O stretch (Carboxylic acid) |

| ~1450 | Strong | S=O stretch (asymmetric) |

| ~1250 | Strong | S=O stretch (symmetric) |

| ~1100-1300 | Strong | C-F stretch |

| ~850 | Medium | S-F stretch |

Data sourced from the Aldrich library of FT-IR spectra.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 178 | Low | [M]⁺ (Molecular Ion) |

| 133 | High | [M - COOH]⁺ |

| 83 | Medium | [SO₂F]⁺ |

| 69 | Medium | [CF₃]⁺ |

| 45 | High | [COOH]⁺ |

Fragmentation patterns are predicted based on typical fragmentation of similar compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the carbon-hydrogen and carbon-fluorine framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent is critical as the chemical shift of the acidic proton is solvent-dependent. Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 1-2 seconds, spectral width of 200-300 ppm. An external reference standard such as C₆F₆ may be used.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: No specific sample preparation is required for a liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Analysis: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Derivatization (Optional but Recommended): Due to the high polarity and low volatility of the carboxylic acid, derivatization is often necessary for good chromatographic separation. A common method is silylation:

-

In a vial, dissolve a small amount of the acid in a suitable solvent (e.g., pyridine).

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

Heat the mixture at 60-80°C for 30 minutes to form the trimethylsilyl ester.

-

-

Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the derivatized or underivatized sample into the GC inlet.

-

Temperature Program: Start with an initial oven temperature of around 50°C, hold for 1-2 minutes, then ramp up to 250-300°C at a rate of 10-20°C/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a fluorinated organic acid like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid, a versatile reagent in modern organic synthesis. The document covers the compound's discovery and historical context, detailed experimental protocols for its synthesis, a thorough examination of its physicochemical properties, and its critical applications, particularly as a precursor for difluorocarbene. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science, offering both foundational knowledge and practical insights into the utility of this important fluorinated compound.

Introduction

This compound, identified by its CAS number 1717-59-5, is a significant fluorinated compound that has garnered considerable attention in the scientific community.[1][2][3][4] Its unique molecular structure, featuring a carboxylic acid group, two fluorine atoms, and a fluorosulfonyl group, imparts a distinct reactivity profile that makes it an invaluable tool in synthetic chemistry.[5] The presence of the highly electronegative fluorine atoms and the sulfonyl group enhances the compound's utility as a building block for complex molecules.[1] This guide will delve into the key aspects of this compound, from its initial synthesis to its contemporary applications.

Discovery and History

While a singular, definitive "discovery" paper for this compound is not readily apparent in a historical context, its development is intrinsically linked to the broader advancements in organofluorine chemistry. The principal method for its preparation involves the isomerization of tetrafluoroethane-β-sultone, which itself is synthesized from the reaction of tetrafluoroethylene (TFE) with sulfur trioxide.[6] The exploration of such fluorosulfonyl compounds has been a focus of significant research, leading to the availability of this versatile reagent for a wide range of synthetic applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₂HF₃O₄S and a molecular weight of 178.09 g/mol .[5][7][8] It is a dense liquid and is sensitive to moisture.[7][8] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂HF₃O₄S | [7][8] |

| Molecular Weight | 178.09 g/mol | [7][8] |

| CAS Number | 1717-59-5 | [8] |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Density | 1.723 g/mL at 25 °C | [7] |

| Boiling Point | 153 °C | [7] |

| Refractive Index (n20/D) | 1.36 | [7] |

| Flash Point | >230 °F (>110 °C) | [7] |

| Water Solubility | Soluble | [7] |

| Sensitivity | Moisture Sensitive | [7] |

Experimental Protocols for Synthesis

The synthesis of this compound is a critical aspect of its utility. Below are detailed experimental protocols for its preparation.

Synthesis from Tetrafluoroethane-β-sultone

The primary industrial synthesis of the precursor to this compound, difluoro(fluorosulfonyl)acetyl fluoride, involves the catalytic isomerization of tetrafluoroethane-β-sultone. The sultone is prepared by the reaction of tetrafluoroethylene (TFE) with sulfur trioxide.[6]

Step 1: Preparation of Tetrafluoroethane-β-sultone

-

In a suitable reactor, sulfur trioxide (SO₃) is reacted with tetrafluoroethylene (TFE).

-

The reaction time is dependent on the pressure of TFE, with higher pressures significantly reducing the reaction time.[6] For example, at a TFE gauge pressure of 1.2 MPa, the synthesis time can be as short as 0.25 hours.[6]

-

It is crucial to use high-purity SO₃, as the presence of sulfuric acid can lead to the formation of byproducts, including this compound itself.[6]

Step 2: Isomerization to Difluoro(fluorosulfonyl)acetyl fluoride

-

The resulting tetrafluoroethane-β-sultone is then isomerized in the presence of a catalyst to yield difluoro(fluorosulfonyl)acetyl fluoride.

Step 3: Hydrolysis to this compound

-

The difluoro(fluorosulfonyl)acetyl fluoride is subsequently hydrolyzed to afford this compound.

Laboratory Scale Synthesis of a Key Derivative: Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate

A common and highly useful derivative, trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate, is prepared directly from the acid. This silyl ester is a key reagent for difluorocarbene generation.[9]

Experimental Procedure:

-

A 500-mL, round-bottomed, three-necked flask is equipped with a magnetic stirrer, a condenser, an addition funnel, a gas dispersion tube extending to the bottom of the flask, and a gas outlet with a paraffin oil bubbler.

-

The flask is charged with 150 g (0.84 mol) of this compound.[9]

-

With a slow stream of nitrogen and cooling in an ice bath, 363 g (3.2 mol) of chlorotrimethylsilane is added dropwise with stirring over a 2-hour period.[9] A significant excess of chlorotrimethylsilane is necessary for the complete conversion of the acid.[9]

-

After the addition is complete, the mixture is allowed to warm to room temperature and is stirred with nitrogen bubbling for 24 hours.[9]

-

The product mixture is then distilled under reduced pressure to yield trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate.

Spectroscopic Data

Applications in Organic Synthesis

The primary and most significant application of this compound and its derivatives is as a precursor for the in situ generation of difluorocarbene (:CF₂).[10][11][12] Difluorocarbene is a highly reactive intermediate that is invaluable for the synthesis of gem-difluorinated compounds, which are of great interest in the pharmaceutical and agrochemical industries.[13]

Generation of Difluorocarbene

The generation of difluorocarbene from trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate proceeds via a well-established mechanism. The silyl ester, upon heating, undergoes a decarboxylation and desulfonylation cascade to release difluorocarbene.

Caption: Generation of Difluorocarbene from its Silyl Ester Precursor.

Difluorocyclopropanation

One of the most common applications of in situ generated difluorocarbene is the difluorocyclopropanation of alkenes. This reaction is a powerful tool for the synthesis of gem-difluorocyclopropanes, which are important structural motifs in many biologically active molecules.

Caption: Experimental Workflow for Difluorocyclopropanation.

Other Applications

Beyond difluorocyclopropanation, difluorocarbene generated from this compound and its derivatives can participate in a variety of other transformations, including:

-

Difluoromethylation of heteroatoms: Alcohols, phenols, and other heteroatom-containing compounds can be difluoromethylated.[14]

-

Insertion into C-H bonds: Although less common, insertion of difluorocarbene into activated C-H bonds can occur.

-

Synthesis of fluorinated polymers and materials: The introduction of the difluoromethylene group can impart unique properties to polymers and other materials.[5]

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with appropriate safety precautions. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, primarily serving as a convenient precursor for the generation of difluorocarbene. Its utility in the synthesis of gem-difluorinated compounds, particularly gem-difluorocyclopropanes, has made it an indispensable tool for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. This technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, and is intended to serve as a valuable resource for the scientific community. As the demand for complex fluorinated molecules continues to grow, the importance of this compound and its derivatives is certain to increase.

References

- 1. usbio.net [usbio.net]

- 2. This compound | C2HF3O4S | CID 2737516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C2HF3O4S | CID 2737516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1717-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. 1717-59-5(this compound) | Kuujia.com [kuujia.com]

- 8. scbt.com [scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. | Semantic Scholar [semanticscholar.org]

- 12. sioc.ac.cn [sioc.ac.cn]

- 13. lookchem.com [lookchem.com]

- 14. 2-(Fluorosulfonyl)difluoroacetic acid | 1717-59-5 [chemicalbook.com]

synonyms for 2,2-Difluoro-2-(fluorosulfonyl)acetic acid

An In-depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable reagent, primarily utilized as a precursor for the generation of difluorocarbene, a key intermediate in various fluorination reactions. This guide provides a comprehensive overview of its synonyms, properties, and detailed experimental protocols for its application.

Synonyms and Identifiers

This compound is known by several names in chemical literature and supplier catalogs. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1717-59-5[1][2][3][4] |

| Molecular Formula | C₂HF₃O₄S[1][2][3][4] |

| Molecular Weight | 178.09 g/mol [1][4][5][6] |

| InChI | InChI=1S/C2HF3O4S/c3-2(4,1(6)7)10(5,8)9/h(H,6,7)[1][5] |

| InChIKey | VYDQUABHDFWIIX-UHFFFAOYSA-N[1][2][5] |

| SMILES | OC(=O)C(F)(F)S(F)(=O)=O[2][5] |

| Synonyms | (Fluorosulfonyl)difluoroacetic acid[3][7] |

| 2-(Fluorosulfonyl)difluoroacetic acid[4][8] | |

| 2,2-difluoro-2-fluorosulfonyl acetic acid[2] | |

| 2-fluorosulfonyl difluoroacetic acid[2] | |

| 2-fluorosulphonyl difluoroacetic acid[2] | |

| difluoro(fluorosulfonyl)acetic acid[2] | |

| fluorosulfonyldifluoroacetic acid[2] | |

| 2,2-difluoro-2-fluorosulfonyl acetate[2] | |

| 2,2-difluoro-2-fluorosulfonyl-acetic acid[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | TCI |

| Boiling Point | 153 °C (lit.) | [2][5] |

| Density | 1.723 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.36 (lit.) | [3][5] |

| Flash Point | > 230 °F (> 110 °C) - closed cup | [3] |

| Vapor Pressure | 0.158 mmHg at 25 °C | [3] |

Spectroscopic Data

Key spectroscopic data for this compound are summarized below.

| Spectrum Type | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Exact Mass: 177.954764 g/mol | [9] |

| ATR-IR Spectra | Available from supplier | Sigma-Aldrich |

Experimental Protocols

This compound is a key reagent for generating difluorocarbene. Detailed experimental protocols for the synthesis of its derivatives and their subsequent use in organic synthesis are provided below.

Protocol 1: Synthesis of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate

This protocol details the synthesis of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate, a more versatile difluorocarbene precursor.[1]

Materials:

-

This compound (150 g, 0.84 mol)

-

Chlorotrimethylsilane (363 g, 3.2 mol)

-

Ice bath

-

Nitrogen gas supply

-

500-mL, round-bottomed, three-necked flask with magnetic stirrer and addition funnel

Procedure:

-

Charge the flask with 150 g of this compound.

-

With a slow nitrogen flow and cooling with an ice bath, add 363 g of chlorotrimethylsilane dropwise with stirring over a 2-hour period.

-

After the addition is complete, allow the mixture to warm to room temperature and stir with nitrogen bubbling for 24 hours.

-

Distill the product mixture to obtain trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate.

Yield: 175 g (83%) Boiling Point: 52°C at 15 mm Hg

Protocol 2: Difluorocyclopropanation of n-Butyl Acrylate

This protocol describes the use of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate as a difluorocarbene source for the cyclopropanation of an alkene.[1]

Materials:

-

Toluene (200 mL)

-

Sodium fluoride (0.4 g)

-

n-Butyl acrylate (20 g, 0.156 mol)

-

Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (62.5 g, 0.31 mol)

-

Celite

-

500-mL, round-bottomed, three-necked flask with magnetic stirrer, condenser, and addition funnel

Procedure:

-

Charge the flask with 200 mL of toluene, 0.4 g of sodium fluoride, and 20 g of n-butyl acrylate.

-

Heat the solution to reflux with slow nitrogen bubbling and stirring for 1 hour.

-

Add trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate dropwise.

-

Heat the mixture for 8 hours.

-

Cool the mixture and filter through a Celite pad.

-

Remove toluene by simple distillation at atmospheric pressure.

-

Distill the residue at reduced pressure to obtain the product.

Product: n-Butyl 2,2-difluorocyclopropanecarboxylate Yield: 15.4 g (55%) Boiling Point: 99-101°C at 58 mm Hg

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(Fluorosulfonyl)difluoroacetic acid | 1717-59-5 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. 2,2-二氟-2-(氟磺酰基)乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C2HF3O4S | CID 2737516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for Difluoromethylation Reactions Using 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and drug development. The difluoromethyl group (-CF₂H) is of particular interest as it can serve as a lipophilic hydrogen bond donor, improve metabolic stability, and modulate the acidity of proximal functional groups, thereby enhancing the pharmacological properties of drug candidates. 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFSA) is a versatile and effective reagent for the introduction of the difluoromethyl group.[1][2] This document provides detailed application notes and protocols for utilizing DFSA in O-difluoromethylation reactions of phenols and alcohols.

DFSA acts as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate that readily undergoes insertion into O-H bonds of phenols and alcohols to form the corresponding difluoromethyl ethers.[3] The reaction is typically performed under basic conditions to generate the more nucleophilic phenoxide or alkoxide, which then traps the electrophilic difluorocarbene.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1717-59-5[2] |

| Molecular Formula | C₂HF₃O₄S[2] |

| Molecular Weight | 178.09 g/mol |

| Appearance | Colorless liquid[2] |

| Density | 1.723 g/mL at 25 °C[2] |

| Boiling Point | 153 °C[2] |

| Refractive Index | n20/D 1.36[2] |

Reaction Mechanism and Workflow

The difluoromethylation of phenols and alcohols with this compound proceeds through the in-situ generation of difluorocarbene. The generally accepted mechanism is as follows:

-

Deprotonation: A base deprotonates the substrate (phenol or alcohol) to form the corresponding phenoxide or alkoxide.

-

Difluorocarbene Generation: In the presence of a base, this compound undergoes decarboxylation and elimination of sulfur dioxide to generate difluorocarbene (:CF₂).

-

Nucleophilic Attack: The nucleophilic phenoxide or alkoxide attacks the electrophilic difluorocarbene.

-

Protonation: Subsequent protonation of the resulting intermediate yields the desired difluoromethyl ether.

The following diagrams illustrate the signaling pathway of the reaction and a general experimental workflow.

Caption: General reaction mechanism for O-difluoromethylation.

Caption: A typical experimental workflow for difluoromethylation.

Experimental Protocols

The following protocols are generalized based on typical conditions for difluorocarbene-based O-difluoromethylation reactions. Researchers should optimize conditions for their specific substrates.

General Protocol for the Difluoromethylation of Phenols

This protocol is adapted from established procedures for difluorocarbene generation and trapping by phenols.

Materials:

-

Substituted phenol

-

This compound (DFSA)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv.), the base (1.5 - 2.0 equiv.), and the anhydrous solvent.

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the phenoxide.

-

Slowly add this compound (1.5 - 2.5 equiv.) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

General Protocol for the Difluoromethylation of Alcohols

This protocol provides a general guideline for the difluoromethylation of primary and secondary alcohols. Tertiary alcohols may require more forcing conditions.

Materials:

-

Alcohol

-

This compound (DFSA)

-

Strong base (e.g., Sodium Hydride (NaH))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv.) and the anhydrous solvent.

-

Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.2 equiv.) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the cessation of gas evolution, indicating the formation of the alkoxide.

-

Slowly add this compound (1.5 - 2.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (typically 50-100 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to obtain the pure alkyl difluoromethyl ether.

Data Presentation

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Cyanophenol | 4-(Difluoromethoxy)benzonitrile | ~85-95% |

| 2 | 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | ~90-98% |

| 3 | 4-Bromophenol | 1-Bromo-4-(difluoromethoxy)benzene | ~80-90% |

| 4 | 2-Naphthol | 2-(Difluoromethoxy)naphthalene | ~75-85% |

| 5 | 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | ~70-80% |

| 6 | 4-Phenylphenol | 4-(Difluoromethoxy)-1,1'-biphenyl | ~80-90% |

Note: Yields are approximate and based on reactions with analogous difluorocarbene precursors. Actual yields with DFSA may vary and require optimization.

Safety Information

This compound is a corrosive and toxic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere, as the reagents can be sensitive to moisture. The reaction can generate gaseous byproducts, so ensure proper venting.

Conclusion

This compound is a valuable reagent for the introduction of the difluoromethyl group onto phenols and alcohols. Its ability to generate difluorocarbene in situ provides a direct method for the synthesis of difluoromethyl ethers, which are important motifs in drug discovery and materials science. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their synthetic endeavors. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols: Difluorocarbene Generation from 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The difluoromethylene (-CF2-) group, in particular, is of significant interest as a bioisostere for ether linkages or carbonyl groups. One of the most effective methods for installing this moiety is through the reaction of difluorocarbene (:CF2), a highly reactive intermediate.[1]

2,2-Difluoro-2-(fluorosulfonyl)acetic acid (DFSA) is a key precursor for the generation of difluorocarbene. However, in practice, DFSA is typically converted to its more reactive ester derivatives, namely trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), to facilitate the controlled release of difluorocarbene under specific reaction conditions.[2][3][4] These reagents have demonstrated high efficiency in difluorocyclopropanation of alkenes, even for less reactive substrates.[2][5]

This document provides detailed protocols for the synthesis of TFDA from DFSA and the subsequent generation of difluorocarbene for synthetic applications, primarily focusing on difluorocyclopropanation.

Data Presentation

Table 1: Comparison of Difluorocarbene Precursors Derived from DFSA

| Precursor | Structure | Key Features | Typical Application | Reference |

| DFSA | FSO₂CF₂COOH | Parent compound, precursor to more active reagents. | Synthesis of TFDA and MDFA. | [4] |

| TFDA | FSO₂CF₂COOSi(CH₃)₃ | Highly efficient difluorocarbene source, activated by a catalytic amount of fluoride.[4][5] | Difluorocyclopropanation of a wide range of alkenes, including electron-deficient ones.[4] | [4][5] |

| MDFA | FSO₂CF₂COOCH₃ | A stable and efficient difluorocarbene source, particularly under high-temperature conditions.[2][3] | Difluorocyclopropanation of unreactive alkenes.[2] | [2][3] |

Table 2: Representative Yields for Difluorocyclopropanation using MDFA

| Alkene Substrate | Product | Reagent Equivalents (MDFA) | Reaction Time | Yield (%) | Reference |

| n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropanecarboxylate | 2.0 | 2 days | 76 | [2] |

| Allyl benzoate | Benzyl 2,2-difluorocyclopropanecarboxylate | 2.0 | 3 days | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) from DFSA

This protocol describes the conversion of DFSA to its trimethylsilyl ester, TFDA, a more potent precursor for difluorocarbene generation.

Materials:

-

This compound (DFSA)

-

Chlorotrimethylsilane

-

Nitrogen gas

-

Ice bath

-

1-L three-necked, round-bottomed flask

-

Magnetic stirrer

-

Addition funnel

-

Water-cooled condenser

-

Distillation apparatus

Procedure: [4]

-

Oven-dry all glassware prior to use.

-

Assemble a 1-L three-necked, round-bottomed flask equipped with a magnetic stirrer, an addition funnel with a nitrogen inlet, and a water-cooled condenser with a gas outlet.

-

Charge the flask with 150 g (0.84 mol) of this compound.

-

With a slow nitrogen flow and cooling using an ice bath, add 363 g (3.2 mol) of chlorotrimethylsilane dropwise with stirring over a 2-hour period.

-

After the addition is complete, allow the mixture to warm to room temperature and stir with nitrogen bubbling for 24 hours.

-

Distill the product mixture to obtain trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate. The boiling point is 52°C at 15 mm Hg. This procedure is expected to yield approximately 175 g (83%) of the product.[4]

Protocol 2: Difluorocyclopropanation of an Alkene using Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)

This protocol details a general procedure for the difluorocyclopropanation of an alkene using MDFA as the difluorocarbene source.

Materials:

-

Alkene substrate (e.g., allyl benzoate)

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)

-

Trimethylsilyl chloride

-

Dioxane

-

Diglyme

-

Diethyl ether

-

Distilled water

-

Nitrogen gas

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle/oil bath

-

Syringes

-

Separatory funnel

Procedure: [2]

-